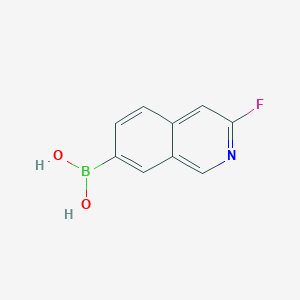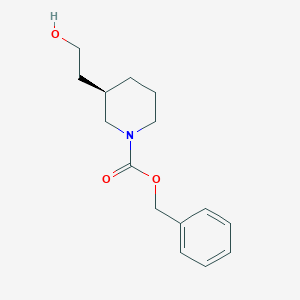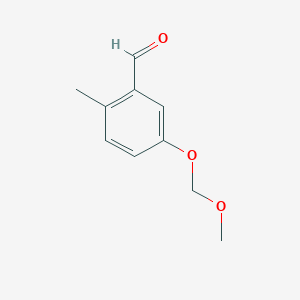
(3-Fluoroisoquinolin-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoroisoquinolin-7-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group attached to a fluoro-substituted isoquinoline ring, making it a valuable building block for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoroisoquinolin-7-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out at low temperatures to prevent over-alkylation and ensure the formation of the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and advanced catalytic systems are employed to enhance the efficiency and yield of the reaction . The use of automated systems and optimized reaction conditions allows for the large-scale production of this compound with high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoroisoquinolin-7-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura coupling.
Amines and Alcohols: Formed through Chan-Lam coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
(3-Fluoroisoquinolin-7-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the fabrication of advanced materials, such as polymers and sensors.
Biological Research: Applied in the study of biological processes and the development of diagnostic tools.
Wirkmechanismus
The mechanism of action of (3-Fluoroisoquinolin-7-yl)boronic acid is primarily based on its ability to form covalent bonds with nucleophilic groups. In medicinal chemistry, it acts as an electrophile, reacting with nucleophilic residues in enzymes or receptors to modulate their activity . The boronic acid group can also form reversible covalent bonds with diols, making it useful in sensing applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(8-Fluoroquinolin-3-yl)boronic acid: Another fluoro-substituted boronic acid with similar reactivity and applications.
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
Methylboronic acid: A smaller boronic acid with different reactivity due to the absence of aromatic substitution.
Uniqueness
(3-Fluoroisoquinolin-7-yl)boronic acid is unique due to the presence of both a fluoro-substituent and an isoquinoline ring, which confer specific electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C9H7BFNO2 |
|---|---|
Molekulargewicht |
190.97 g/mol |
IUPAC-Name |
(3-fluoroisoquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2/c11-9-4-6-1-2-8(10(13)14)3-7(6)5-12-9/h1-5,13-14H |
InChI-Schlüssel |
XGUAGQUSWXETRS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=CN=C(C=C2C=C1)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)
![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)








![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12103806.png)



